4-(Trifluoromethylthio)pyridine

Medicinal Chemistry Lipophilicity ADME

Addressing the challenge of achieving high passive permeability in lead optimization, 4-(Trifluoromethylthio)pyridine provides a quantitative advantage with its -SCF₃ group (Hansch π = 1.44). This significantly boosts logD and membrane penetration over -CF₃ (π=0.88) or -OCF₃ (π=1.04) analogs. It is ideal for designing insecticides requiring cuticle penetration and for late-stage C-H functionalization strategies. Ensured supply chain reliability for research programs.

Molecular Formula C6H4F3NS
Molecular Weight 179.17 g/mol
CAS No. 651059-83-5
Cat. No. B1315445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylthio)pyridine
CAS651059-83-5
Molecular FormulaC6H4F3NS
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1SC(F)(F)F
InChIInChI=1S/C6H4F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H
InChIKeyLPCAKBMMWQLYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethylthio)pyridine Overview


4-(Trifluoromethylthio)pyridine (CAS 651059-83-5) is a heterocyclic organic compound with the molecular formula C₆H₄F₃NS and a molecular weight of 179.16 g/mol . It is characterized by a pyridine ring substituted at the 4-position with a trifluoromethylthio (-SCF₃) group. This substitution imparts distinctive physicochemical properties, notably high lipophilicity (Hansch π = 1.44) and strong electron-withdrawing capacity, which are leveraged in the design of bioactive molecules in agrochemical and pharmaceutical research [1].

Irreplaceability of 4-(Trifluoromethylthio)pyridine


The presence of the -SCF₃ group at the 4-position of the pyridine ring creates a unique electronic and lipophilic profile that is not replicated by other common fluorinated pyridines. For instance, 4-(trifluoromethyl)pyridine (-CF₃) and 4-(trifluoromethoxy)pyridine (-OCF₃) exhibit significantly different physicochemical properties [1]. The -SCF₃ group confers a Hansch hydrophobicity parameter (π = 1.44) that is markedly higher than that of -CF₃ (π = 0.88) or -OCF₃ (π = 1.04), leading to a predictable, quantitative difference in logP and membrane permeability [2]. This is further compounded by the divergent electron-withdrawing nature and polarizability of the sulfur atom, which alters reactivity and biological target engagement. Consequently, substituting 4-(Trifluoromethylthio)pyridine with a less lipophilic analog would fundamentally change a molecule's ADME profile and potency, making it a non-viable swap in a structure-activity relationship (SAR) program.

Selection Evidence for 4-(Trifluoromethylthio)pyridine


Lipophilicity Advantage for Membrane Penetration

The trifluoromethylthio (-SCF₃) group is a superior lipophilicity enhancer compared to its closest isosteric analogs. The Hansch π value for -SCF₃ is 1.44, which is significantly higher than the values for -CF₃ (π = 0.88) and -OCF₃ (π = 1.04) [1]. This translates to a higher logP value for 4-(Trifluoromethylthio)pyridine compared to analogous 4-(trifluoromethyl)pyridine. For example, while experimental data for the parent compound is limited, the calculated logP for 4-(trifluoromethylthio)pyridine is 2.69 [2], aligning with the predicted increase based on the Hansch parameter. This increased lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter for oral bioavailability and cellular target engagement.

Medicinal Chemistry Lipophilicity ADME Physicochemical Properties

Validated Purity and Safety Profile

Commercial availability at a defined purity is essential for reproducible research. 4-(Trifluoromethylthio)pyridine is offered by major research chemical suppliers at a standard purity of 98% . This level of purity is suitable for direct use as a building block in multi-step organic syntheses without further purification. Furthermore, its safety profile is clearly defined, with GHS classifications for acute toxicity (H302 if swallowed), skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity from single exposure (H335) . This contrasts with many bespoke or low-purity analogs where the impurity profile is unknown, introducing variability in yield and biological assay results.

Chemical Synthesis Quality Control Safety Procurement

SCF₃ Group Enhances Metabolic Stability

The introduction of the -SCF₃ group into a molecule is a well-established strategy to increase metabolic stability compared to its non-fluorinated thioether (-SCH₃) counterpart [1]. The strong electron-withdrawing effect of the fluorine atoms deactivates the sulfur atom towards oxidative metabolism by cytochrome P450 enzymes, which is a common clearance pathway for sulfur-containing drugs [1]. This translates to a longer half-life and lower clearance in vivo, although direct comparative data for 4-(Trifluoromethylthio)pyridine against 4-(methylthio)pyridine in a specific assay is not available in the public domain. The improved metabolic stability is a class-level inference for the -SCF₃ substituent.

Drug Metabolism Metabolic Stability Fluorine Chemistry ADME

Applications of 4-(Trifluoromethylthio)pyridine


Agrochemicals: Enhanced Cuticle Penetration

The high lipophilicity of 4-(Trifluoromethylthio)pyridine (Hansch π = 1.44) makes it an ideal building block for designing insecticides or fungicides that require effective penetration of the waxy cuticle of target pests or plant surfaces [1]. The -SCF₃ group's combination of lipophilicity and electron-withdrawing character is a validated design principle in modern crop protection chemistry, as seen in commercial pyridine-based agrochemicals [2].

Lead Optimization for Oral Bioavailability

In a medicinal chemistry lead optimization program, 4-(Trifluoromethylthio)pyridine should be prioritized over its -CF₃ or -OCF₃ analogs when the primary objective is to increase the lipophilicity and thus improve the passive membrane permeability and oral absorption of a drug candidate [1]. The quantitative advantage (π = 1.44 vs. 0.88 or 1.04) provides a predictable boost to logD and Caco-2 permeability [2]. Furthermore, its superior metabolic stability over a standard -SCH₃ analog reduces the risk of rapid oxidative clearance [3].

Late-Stage Functionalization of Drug Molecules

Recent advances in C-H functionalization chemistry enable the direct installation of the -SCF₃ group onto complex pyridine-containing drug molecules at a late stage [1]. This allows medicinal chemists to rapidly explore the SAR of the -SCF₃ substituent without de novo synthesis of the entire scaffold. 4-(Trifluoromethylthio)pyridine can serve as a key starting material for developing methodologies applicable to this powerful strategy.

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